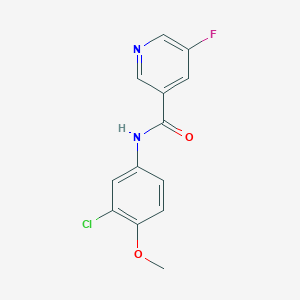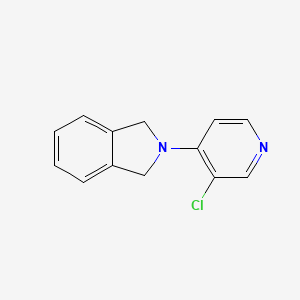
4-(3-Methylpiperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylpiperidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a 3-methylpiperidin-1-yl group at the 4-position. Quinolines are known for their diverse biological activities and are used as scaffolds in drug development due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)quinoline typically involves the reaction of quinoline derivatives with 3-methylpiperidine. One common method is the nucleophilic substitution reaction where the quinoline derivative is treated with 3-methylpiperidine under basic conditions . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as palladium or platinum may be used to facilitate the reaction, and solvent-free conditions can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
4-(3-Methylpiperidin-1-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperidin-1-yl)quinoline involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s ability to intercalate into DNA can also contribute to its anticancer properties by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
4-Phenylquinoline: Similar structure but with a phenyl group at the 4-position, used in different therapeutic applications.
3-Methylpiperidine: The piperidine derivative used in the synthesis of 4-(3-Methylpiperidin-1-yl)quinoline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinoline core with a piperidine moiety enhances its ability to interact with a variety of biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-(3-methylpiperidin-1-yl)quinoline |
InChI |
InChI=1S/C15H18N2/c1-12-5-4-10-17(11-12)15-8-9-16-14-7-3-2-6-13(14)15/h2-3,6-9,12H,4-5,10-11H2,1H3 |
InChI Key |
QNZDWAKUSOPSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B12242966.png)
![4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline](/img/structure/B12242967.png)
![1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine](/img/structure/B12242972.png)

![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(1H-1,2,4-triazole-3-carbonyl)piperidine](/img/structure/B12242994.png)
![2-(cyclohexylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B12243002.png)
![2-(4-fluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12243007.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methylpyrimidine](/img/structure/B12243009.png)
![2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12243012.png)
![5-Ethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12243014.png)
![3-Fluoro-4-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B12243019.png)
![3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12243027.png)
![6-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12243047.png)

